molecular formula C13H10ClNO3 B8325191 2-[2-(2-Chlorophenyl)ethenyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 89723-91-1

2-[2-(2-Chlorophenyl)ethenyl]-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No. B8325191
CAS No.: 89723-91-1
M. Wt: 263.67 g/mol
InChI Key: QMCQZYJORFSDOJ-UHFFFAOYSA-N
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Patent
US04602027

Procedure details

Ethyl 2-(2-chlorostyryl)-5-methyl-4-oxazolecarboxylate (6.0 g) was added to a mixture of ethanol (42 ml) and 2N sodium hydroxide (21 ml) and the whole mixture was heated on a water bath at 100° C. for dissolution. New crystals (sodium salt) immediately precipitated out. They were dissolved by addition of water and the solution was acidified with acetic acid to give 2-(2-chlorostyryl)-5-methyl-4-oxazolecarboxylic acid as crystals; yield 5.2 g (96.3%). Recrystallization from acetic acid-water gave colorless needles. melting at 223°-224° C.
Name
Ethyl 2-(2-chlorostyryl)-5-methyl-4-oxazolecarboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[CH:4]=[CH:5][C:6]1[O:7][C:8]([CH3:16])=[C:9]([C:11]([O:13]CC)=[O:12])[N:10]=1.[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[CH:4]=[CH:5][C:6]1[O:7][C:8]([CH3:16])=[C:9]([C:11]([OH:13])=[O:12])[N:10]=1 |f:1.2|

Inputs

Step One
Name
Ethyl 2-(2-chlorostyryl)-5-methyl-4-oxazolecarboxylate
Quantity
6 g
Type
reactant
Smiles
ClC1=C(C=CC=2OC(=C(N2)C(=O)OCC)C)C=CC=C1
Name
Quantity
21 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
42 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
New crystals (sodium salt) immediately precipitated out
DISSOLUTION
Type
DISSOLUTION
Details
They were dissolved by addition of water

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=2OC(=C(N2)C(=O)O)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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